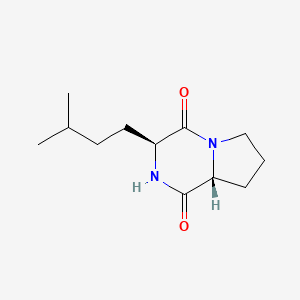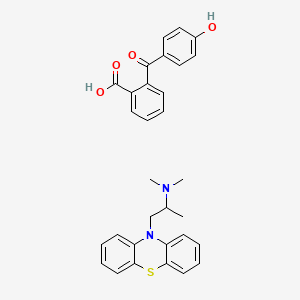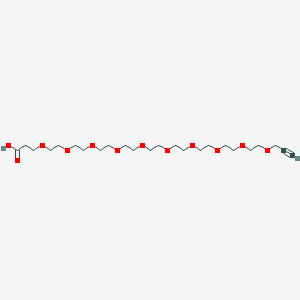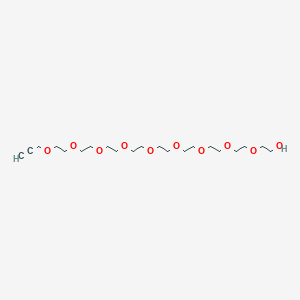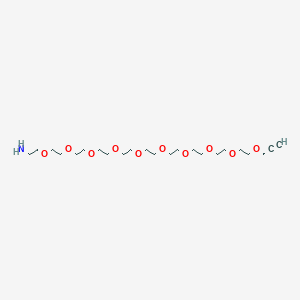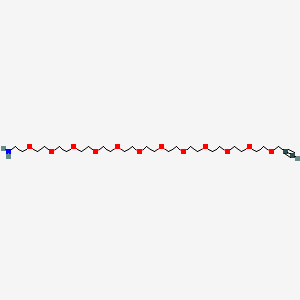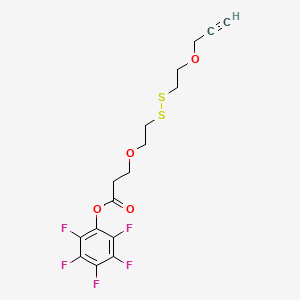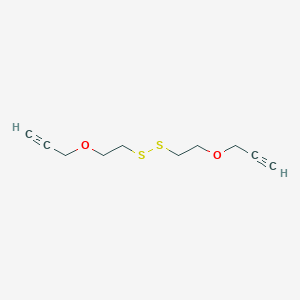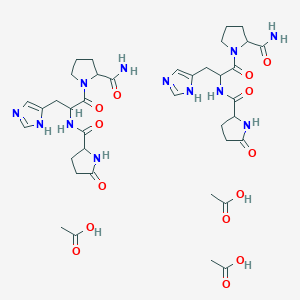
Protirelin acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protirelin acetate is a synthetic analogue of the endogenous peptide thyrotropin-releasing hormone. This compound is a tri-peptide tropic hormone released by the hypothalamus, which stimulates the release of Thyroid Stimulating Hormone and prolactin from the anterior pituitary . This compound is used in diagnostic tests to evaluate the function of the thyroid gland and is a component of the Thyrotropin-Releasing Hormone Test .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of protirelin acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
Protirelin acetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The histidine residue in this compound can undergo oxidation reactions.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to hydrolyze peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidized forms of the peptide, such as histidine derivatives.
Substitution: Modified peptides with substituted amino groups.
科学研究应用
Protirelin acetate has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its role in the regulation of thyroid function and prolactin release.
Medicine: Used in diagnostic tests to evaluate thyroid function and in research on thyroid disorders.
Industry: Employed in the development of diagnostic kits and assays for thyroid function testing
作用机制
Protirelin acetate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the surface of anterior pituitary cells. This binding stimulates the release of Thyroid Stimulating Hormone and prolactin. The released Thyroid Stimulating Hormone then acts on the thyroid gland to stimulate the production and release of thyroid hormones, which regulate metabolism .
相似化合物的比较
Similar Compounds
Thyrotropin-releasing hormone: The endogenous peptide with similar functions.
Thyroliberin: Another name for thyrotropin-releasing hormone.
Thyrotropic-releasing factor: Another synonym for thyrotropin-releasing hormone.
Uniqueness
Protirelin acetate is unique in its synthetic nature, allowing for controlled and consistent use in diagnostic tests. Unlike the endogenous thyrotropin-releasing hormone, this compound can be produced in large quantities and with high purity, making it suitable for clinical and research applications .
属性
IUPAC Name |
acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUSEANSBYKTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
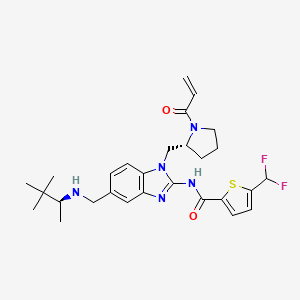
![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)
